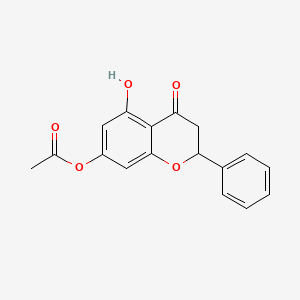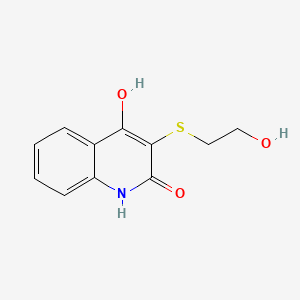![molecular formula C20H22O6 B13383103 2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol CAS No. 5349-07-5](/img/structure/B13383103.png)
2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol is a complex organic compound with the molecular formula C20H22O6. It is characterized by the presence of two phenyl groups and two dioxane rings, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol typically involves the reaction of phenyl-substituted dioxane derivatives under controlled conditions. One common method involves the use of phenylmagnesium bromide and dioxane derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s properties. The reaction mixture is often subjected to purification processes such as recrystallization and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol exerts its effects involves interactions with specific molecular targets. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the dioxane rings can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Diphenyl-1,3-dioxane: Lacks the additional dioxane ring, making it less complex.
2,2’-Diphenyl-1,3-propanediol: Contains a different backbone structure, leading to different chemical properties.
2,2’-Diphenyl-1,3-dioxolane: Features a smaller ring system, affecting its reactivity and stability.
Uniqueness
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol is unique due to its dual dioxane rings and phenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
5349-07-5 |
|---|---|
Formule moléculaire |
C20H22O6 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
Clé InChI |
NVEGGHPETXMRSV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)
![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)
![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)







![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)

